7-Amino-8-hydroxyquinoline-5-sulfonic acid

Catalog No.
S8075650
CAS No.
15851-62-4
M.F
C9H8N2O4S
M. Wt
240.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-8-hydroxyquinoline-5-sulfonic acid

CAS Number

15851-62-4

Product Name

7-Amino-8-hydroxyquinoline-5-sulfonic acid

IUPAC Name

7-amino-8-hydroxyquinoline-5-sulfonic acid

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

InChI

InChI=1S/C9H8N2O4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,10H2,(H,13,14,15)

InChI Key

BFKBRAIMPAGZRZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O

Chemical Properties and Availability

7-Amino-8-hydroxyquinoline-5-sulfonic acid (also referred to as AHQS) is a heterocyclic aromatic organic compound. It has the chemical formula C9H8N2O4S and a molecular weight of 240.23 g/mol Source: National Institutes of Health, [PubChem: )].

Potential Research Applications

While the specific research applications of AHQS are not extensively documented, its structure suggests potential areas of study. The presence of the sulfonic acid group makes AHQS water-soluble, a property that can be useful in biological studies [Source: Sigma-Aldrich, 8-Hydroxyquinoline-5-sulfonic acid ()].

7-Amino-8-hydroxyquinoline-5-sulfonic acid is a derivative of 8-hydroxyquinoline, characterized by the presence of an amino group at the seventh position and a sulfonic acid group at the fifth position of the quinoline ring. Its molecular formula is C₉H₈N₂O₄S, with a molecular weight of approximately 240.236 g/mol. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Due to its functional groups:

  • Acid-Base Reactions: The sulfonic acid group can donate protons, making the compound behave as a weak acid.
  • Complexation Reactions: This compound can form stable complexes with metal ions such as copper(II) and iron(III), which enhances its biological activity .
  • Substitution Reactions: The amino group can undergo electrophilic substitution reactions, allowing for further derivatization of the quinoline structure.

The biological activity of 7-amino-8-hydroxyquinoline-5-sulfonic acid is significant, particularly in antimicrobial and anticancer research:

  • Antimicrobial Activity: Studies have demonstrated that this compound exhibits antibacterial and antifungal properties. It has shown effectiveness against various strains, including Staphylococcus aureus and Candida albicans .
  • Antitumor Activity: The compound has been evaluated for its cytotoxic effects on cancer cell lines, particularly HeLa cells, indicating potential as an anticancer agent .
  • Chelating Properties: The ability to chelate metal ions contributes to its biological efficacy, enhancing its interaction with biological systems.

Several methods exist for synthesizing 7-amino-8-hydroxyquinoline-5-sulfonic acid:

  • Starting from 8-Hydroxyquinoline: This method involves sulfonation followed by amination. The sulfonic acid group is introduced at the fifth position through electrophilic aromatic substitution, followed by the introduction of the amino group at the seventh position.
  • Via Nitration and Reduction: An alternative approach includes nitrating 8-hydroxyquinoline to introduce a nitro group, followed by reduction to yield the amino group.
  • Using Protected Intermediates: Protecting groups can be employed to selectively introduce functional groups without affecting others during synthesis.

7-Amino-8-hydroxyquinoline-5-sulfonic acid has various applications across different fields:

  • Biomedical Research: Its antimicrobial and antitumor properties make it a candidate for drug development.
  • Material Science: It is used in creating polymer composites with enhanced properties for applications such as wound dressings .
  • Analytical Chemistry: The compound can serve as a reagent in analytical methods for detecting metal ions due to its chelating ability.

Interaction studies have focused on how 7-amino-8-hydroxyquinoline-5-sulfonic acid interacts with metal ions and biological molecules:

  • Metal Ion Complexation: Research indicates that complexation with copper(II) and iron(III) significantly enhances the biological activity of this compound, suggesting that these interactions are crucial for its efficacy in therapeutic applications .
  • Cellular Interactions: Studies on its interaction with cancer cell lines reveal insights into its mechanism of action, particularly how it induces cytotoxicity through metal ion-mediated pathways.

Several compounds share structural similarities with 7-amino-8-hydroxyquinoline-5-sulfonic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
8-HydroxyquinolineHydroxyl group at position 8Known for chelation properties but lacks sulfonic acid functionality.
5-Sulfamoyl-8-hydroxyquinolineSulfamoyl group instead of aminoExhibits antibacterial properties but differs in mechanism.
7-AminoquinolineAmino group at position 7 without sulfonic acidLess water-soluble than its sulfonated counterpart.
8-Hydroxyquinoline-5-sulfonic acidSimilar sulfonic structure but lacks amino substitutionPrimarily used for analytical applications.

The uniqueness of 7-amino-8-hydroxyquinoline-5-sulfonic acid lies in its combination of both amino and sulfonic functional groups, which enhance its solubility and reactivity compared to other similar compounds. This dual functionality contributes to its diverse applications in medicinal chemistry and materials science.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

240.02047791 g/mol

Monoisotopic Mass

240.02047791 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-14-2024

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